REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[F:8][C:9]([F:14])([F:13])[C:10](O)=[O:11].S(Cl)(Cl)=O.C(=O)([O-])[O-].[K+].[K+].[Cl:25][C:26]1[CH:31]=[CH:30][C:29]([CH2:32]Cl)=[CH:28][N:27]=1>C1(C)C=CC=CC=1.O.CN(C)C=O>[Cl:25][C:26]1[N:27]=[CH:28][C:29]([CH2:32][N:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]2=[N:1][C:10](=[O:11])[C:9]([F:14])([F:13])[F:8])=[CH:30][CH:31]=1 |f:3.4.5|
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Name
|
|
Quantity
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11.8 mL
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Type
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reactant
|
Smiles
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FC(C(=O)O)(F)F
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Name
|
|
Quantity
|
7.76 mL
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
10 g
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Type
|
reactant
|
Smiles
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NC1=NC=CC=C1
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
300 mL
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
22.03 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
17.56 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=C(C=C1)CCl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
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Setpoint
|
5 °C
|
Type
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CUSTOM
|
Details
|
by stirring at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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DISTILLATION
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Details
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Then, 50 ml of toluene was distilled off under reduced pressure
|
Type
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CUSTOM
|
Details
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To the reaction liquid, 50 ml of toluene
|
Type
|
ADDITION
|
Details
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was added
|
Type
|
TEMPERATURE
|
Details
|
under ice-cooling
|
Type
|
DISTILLATION
|
Details
|
Then, distillation
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Type
|
WAIT
|
Details
|
was conducted under reduced pressure (90 to 36 hPa) at 60° C. for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
To the reaction liquid, 30 ml of methanol and 20 ml of water
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
The reaction liquid
|
Type
|
WASH
|
Details
|
was also washed
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the crystals were filtered
|
Type
|
WASH
|
Details
|
washed with 50 ml of water and 30 ml of toluene
|
Type
|
CUSTOM
|
Details
|
The obtained crystals were dried under reduced pressure at 60° C
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=N1)CN1C(C=CC=C1)=NC(C(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.45 g | |
YIELD: CALCULATEDPERCENTYIELD | 64.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |